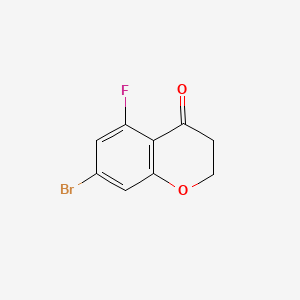

7-Bromo-5-fluorochroman-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-5-fluorochroman-4-one is an organic compound with the CAS Number: 1092350-58-7 . It has a molecular weight of 245.05 . The IUPAC name for this compound is 7-bromo-5-fluoro-2,3-dihydro-4H-chromen-4-one .

Molecular Structure Analysis

The molecular formula of 7-Bromo-5-fluorochroman-4-one is C9H6BrFO2 . The average mass is 245.045 Da, and the monoisotopic mass is 243.953506 Da .Chemical Reactions Analysis

Chromanone or Chroman-4-one exhibits significant variations in biological activities . It is used as a versatile scaffold exhibiting a wide range of pharmacological activities .Physical And Chemical Properties Analysis

7-Bromo-5-fluorochroman-4-one is a solid at room temperature . It should be stored in a dry room .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chromanone or Chroman-4-one, which “7-Bromo-5-fluorochroman-4-one” is a derivative of, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Pharmacological Activities

Chroman-4-one analogues exhibit a wide range of pharmacological activities. They show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cosmetic Applications

Chroman-4-one derivatives were used as active compounds in cosmetic preparations for care, improvement, and refreshment of texture of the skin and hairs, for treatment of skin as well as hair-related defects like inflammation, allergies or wound healing process .

Chemical Synthesis

7-Bromo-5-fluorochroman-4-one is used in chemical synthesis . It can be used as a building block to synthesize more complex molecules in the field of chemical research .

Material Science

7-Bromo-5-fluorochroman-4-one can also be used in material science research . It can be used in the development of new materials with unique properties .

Chromatography

7-Bromo-5-fluorochroman-4-one can be used in chromatography, a laboratory technique for the separation of a mixture . It can be used as a standard or a target compound in chromatographic analysis .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Given the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs with a wide range of pharmacological activities .

Mecanismo De Acción

Target of Action

Chromanone analogs, which include 7-bromo-5-fluorochroman-4-one, have been shown to exhibit a wide range of pharmacological activities .

Mode of Action

Chromanone analogs have been associated with diverse biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.

Biochemical Pathways

Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.56, suggesting it has good bioavailability .

Result of Action

Chromanone analogs have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dry room temperature environment .

Propiedades

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVBCMAIWONHLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-fluorochroman-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)